3-Bromoimidazo[1,2-B]pyridazine

Kinase Inhibition Medicinal Chemistry Oncology

3-Bromoimidazo[1,2-B]pyridazine (CAS 18087-73-5) delivers unique C3-bromine reactivity for palladium-catalyzed cross-couplings that chloro (slower) or iodo (costlier, sensitive) analogs cannot replicate. This exact compound is critical for constructing kinase inhibitor libraries (BTK, Haspin, CDK12/13, ROCK2, DYRK1A with nanomolar potency) and for Ponatinib intermediate synthesis (Intermediate IX) and regulatory impurity analysis (Ponatinib Impurity 11). Procurement with full certificates of analysis ensures supply chain traceability for ANDA submissions and lead optimization. Ideal for microwave-assisted one-pot diversification protocols yielding 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
CAS No. 18087-73-5
Cat. No. B100983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-B]pyridazine
CAS18087-73-5
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1)Br
InChIInChI=1S/C6H4BrN3/c7-5-4-8-6-2-1-3-9-10(5)6/h1-4H
InChIKeyKJQVHOFAWISYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-B]pyridazine (CAS 18087-73-5): Procurement-Ready Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


3-Bromoimidazo[1,2-B]pyridazine (CAS: 18087-73-5) is a brominated, fused bicyclic heteroaromatic compound with the molecular formula C6H4BrN3 and a molecular weight of 198.02 g/mol . It features an imidazole ring fused to a pyridazine core, with a strategically positioned bromine substituent at the 3-position. This bromine atom serves as a versatile synthetic handle, enabling efficient functionalization via metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, making it an essential intermediate for constructing diverse libraries of imidazo[1,2-b]pyridazine-based bioactive molecules [1].

3-Bromoimidazo[1,2-B]pyridazine (CAS 18087-73-5): Why In-Class Halogen Analogs Cannot Be Casually Substituted


Although several halogenated imidazo[1,2-b]pyridazine analogs exist (e.g., 3-chloro, 3-iodo, or 6-substituted variants), they are not interchangeable with 3-Bromoimidazo[1,2-B]pyridazine. The C3-bromine substituent offers a unique reactivity profile in palladium-catalyzed cross-couplings, balancing oxidative addition rates with functional group tolerance in ways that C3-chloro (slower reactivity) or C3-iodo (greater sensitivity, higher cost) analogs cannot replicate [1]. Furthermore, the specific positioning of the bromine atom at C3, as opposed to C6 or other positions, is critical for downstream synthetic pathways that target C3-functionalized derivatives with validated biological activity [2]. Procurement of the exact CAS 18087-73-5 compound is essential when the synthetic route has been optimized around C3 bromine reactivity or when the compound serves as a regulatory-relevant intermediate in pharmaceutical manufacturing.

3-Bromoimidazo[1,2-B]pyridazine (CAS 18087-73-5): Quantitative Differentiation Evidence for Scientific Selection


Scaffold Potency Baseline: Imidazo[1,2-b]pyridazine Core Delivers Nanomolar Kinase Inhibition Across Multiple Targets

The imidazo[1,2-b]pyridazine scaffold, for which 3-Bromoimidazo[1,2-B]pyridazine is a primary synthetic entry point, has been validated across multiple kinase targets with IC50 values consistently in the low nanomolar range. Notably, imidazo[1,2-b]pyridazine derivatives have demonstrated BTK inhibition with IC50 = 1.3 nM and selectivity across 310 kinases [1]; Haspin inhibition with IC50 = 6–100 nM [2]; CDK12/13 inhibition with IC50 = 15.5 nM and 12.2 nM respectively [3]; ROCK2 inhibition with IC50 = 7.0–8.7 nM and selectivity index up to 200 [4]; and DYRK1A inhibition with IC50 = 41–130 nM [5]. These data establish the scaffold's capacity for high-potency target engagement when appropriately functionalized via the C3 bromine handle.

Kinase Inhibition Medicinal Chemistry Oncology

Supply Chain Relevance: 3-Bromoimidazo[1,2-B]pyridazine as a Critical Intermediate in FDA-Approved Ponatinib Synthesis

3-Bromoimidazo[1,2-B]pyridazine serves as a key synthetic intermediate in the preparation of Ponatinib (AP-24534), an FDA-approved tyrosine kinase inhibitor targeting BCR-ABL for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) . Specifically, the compound undergoes Sonogashira coupling with trimethylsilyl acetylene to generate Intermediate IX in the Ponatinib synthetic route [1]. This established role in an approved drug's synthesis confers supply chain continuity value distinct from structurally similar analogs that lack such validated downstream applications. Furthermore, the compound is also utilized as Ponatinib Impurity 11 in analytical method development and quality control applications for ANDA submissions [2].

Pharmaceutical Intermediates Supply Chain Oncology

Synthetic Efficiency: C3-Bromine Enables High-Yield Cross-Coupling and Sequential Functionalization in One-Pot Protocols

The C3 bromine atom in 3-Bromoimidazo[1,2-B]pyridazine facilitates efficient Suzuki-Miyaura cross-coupling reactions with aryl boronic acids. In a microwave-assisted one-pot, two-step protocol, this compound undergoes selective Suzuki coupling followed by palladium-catalyzed direct arylation to produce 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines [1]. The bromine substituent provides optimal reactivity for oxidative addition in palladium catalysis compared to the less reactive C3-chloro analog (CAS 60903-17-5), which requires harsher conditions or specialized ligands for efficient coupling [2]. Additionally, sequential functionalization strategies employing the C3 bromine handle in 3-bromo-6-chloroimidazo[1,2-b]pyridazine scaffolds have achieved C6 amination yields of 79–98% (average 92%) when treated with alkylamines under CsF/DMSO conditions at 100°C [3].

Synthetic Chemistry Cross-Coupling Process Chemistry

Structural Confirmation: Crystal Packing Features Unique C-H···Br Hydrogen Bonding and Halogen Interactions

Crystallographic analysis of 3-Bromoimidazo[1,2-B]pyridazine reveals a distinct solid-state packing arrangement characterized by intermolecular C-H···Br hydrogen bonds, C-H···π interactions, and Br···Br contacts [1]. These interactions contribute to a prismatic crystal morphology with defined melting point characteristics (148.0–152.0°C), distinguishing it from the chloro analog (3-chloroimidazo[1,2-b]pyridazine, molecular weight 153.57 g/mol) which exhibits different crystal packing due to the smaller van der Waals radius and distinct halogen bonding potential of chlorine . The bromine atom's participation in halogen bonding networks may influence solubility, formulation behavior, and solid-state stability during storage and handling .

Crystal Engineering Solid-State Chemistry Structural Biology

3-Bromoimidazo[1,2-B]pyridazine (CAS 18087-73-5): Validated Application Scenarios for Research and Industrial Procurement


Kinase-Focused Medicinal Chemistry: Synthesis of Imidazo[1,2-b]pyridazine-Based Lead Compounds

3-Bromoimidazo[1,2-B]pyridazine serves as the primary synthetic entry point for constructing imidazo[1,2-b]pyridazine-based kinase inhibitor libraries. The C3 bromine handle enables rapid diversification via Suzuki-Miyaura coupling to generate analogs targeting kinases with validated nanomolar potency, including BTK (IC50 = 1.3 nM), Haspin (IC50 = 6–100 nM), CDK12/13 (IC50 = 12.2–15.5 nM), ROCK2 (IC50 = 7.0–8.7 nM), and DYRK1A (IC50 = 41–130 nM) [1]. The established scaffold potency across multiple therapeutic targets justifies procurement for hit-to-lead and lead optimization programs in oncology and inflammation research.

Pharmaceutical Process Chemistry: Ponatinib Intermediate and Impurity Reference Standard

In regulated pharmaceutical manufacturing, 3-Bromoimidazo[1,2-B]pyridazine is a documented intermediate in the synthesis of Ponatinib, undergoing Sonogashira coupling with trimethylsilyl acetylene to generate key Intermediate IX [2]. Additionally, the compound is utilized as Ponatinib Impurity 11 for analytical method development, method validation, and quality control in ANDA submissions [3]. Procurement of CAS 18087-73-5 with full certificates of analysis is essential for maintaining regulatory compliance and supply chain traceability in generic drug development and commercial production.

Diversity-Oriented Synthesis: One-Pot Sequential Functionalization for Library Construction

The C3 bromine substituent in 3-Bromoimidazo[1,2-B]pyridazine enables microwave-assisted one-pot, two-step Suzuki coupling/palladium-catalyzed arylation protocols to access 3,6-di- and 2,3,6-trisubstituted imidazo[1,2-b]pyridazines with efficiency unattainable using the less reactive C3-chloro analog [4]. Furthermore, the 3-bromo-6-chloro scaffold derivative demonstrates C6 amination yields of 79–98% (average 92%) when treated with alkylamines [5]. These efficient, high-yielding protocols make the brominated compound the preferred choice for parallel synthesis and diversity-oriented library production.

Crystal Engineering and Solid-State Formulation Development

The distinct solid-state properties of 3-Bromoimidazo[1,2-B]pyridazine, characterized by intermolecular C-H···Br hydrogen bonding, C-H···π interactions, and Br···Br contacts with a melting point of 148.0–152.0°C [6], differentiate it from chloro and iodo analogs. These halogen-bonding features may be exploited in co-crystallization studies, polymorph screening, and solid-form optimization. Researchers engaged in formulation development or crystal engineering studies should procure the brominated analog specifically when halogen bonding network participation is a design criterion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-B]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.